molecular formula C8H5ClF3NO B13009231 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone

1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone

Cat. No.: B13009231
M. Wt: 223.58 g/mol
InChI Key: QXQJJSPCBSANER-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chloro group at the 5-position, a trifluoromethyl group at the 2-position, and an ethanone group at the 3-position of the pyridine ring

Preparation Methods

The synthesis of 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with an appropriate ethanone derivative under controlled conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures, usually between 80-120°C, to facilitate the formation of the desired product .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the ethanone group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohol derivatives.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.

Scientific Research Applications

1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone has a wide range of applications in scientific research.

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities.

    Biology: In biological research, the compound is used to study the effects of chloro and trifluoromethyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may contribute to the development of pharmaceuticals with improved efficacy and safety profiles.

    Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s chloro and trifluoromethyl groups contribute to its binding affinity and selectivity for these targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-(5-Chloro-2-(trifluoromethyl)pyridin-3-yl)ethanone can be compared with other similar compounds, such as 2-chloro-5-(trifluoromethyl)pyridine and 2-([3-chloro-5-(trifluoromethyl)pyridin-2-yl]thio)ethanamine hydrochloride. These compounds share structural similarities but differ in their functional groups and chemical properties.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its diverse reactivity and wide range of applications.

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

1-[5-chloro-2-(trifluoromethyl)pyridin-3-yl]ethanone

InChI

InChI=1S/C8H5ClF3NO/c1-4(14)6-2-5(9)3-13-7(6)8(10,11)12/h2-3H,1H3

InChI Key

QXQJJSPCBSANER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Cl)C(F)(F)F

Origin of Product

United States

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